1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid
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Overview
Description
“1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A and the CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties. Compounds such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide showed anti-inflammatory and analgesic activities .
Anti-HIV Activity
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
Antioxidant Activity
Indole derivatives possess antioxidant properties, which can help in neutralizing harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis due to their antitubercular activity .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic properties, which could be beneficial in the management and treatment of diabetes .
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity, making them potential candidates for the development of new antimalarial drugs .
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid, like many indole derivatives, is known to interact with multiple receptors in the body Indole derivatives have been found to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, which can lead to a variety of biological effects . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological effects, depending on their specific targets and mode of action .
properties
IUPAC Name |
1-ethyl-4,6-dimethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-4-14-10-5-8(17-2)6-12(18-3)9(10)7-11(14)13(15)16/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXGSKFIZLPRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4,6-dimethoxy-1h-indole-2-carboxylic acid |
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